5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid
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Overview
Description
5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethoxyethyl group attached to the amino group, and a carboxylic acid functional group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through an alkylation reaction. This involves the reaction of the pyrazole derivative with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the optimization of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The amino group can participate in substitution reactions, where the ethoxyethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides, aryl halides, and appropriate bases or acids to facilitate the reaction.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1h-pyrazole-4-carboxylic acid: Lacks the ethoxyethyl group, which may result in different biological activity and chemical reactivity.
5-Amino-1,3-dimethyl-1h-pyrazole-4-carboxylic acid: Similar structure but without the ethoxyethyl group, leading to variations in its pharmacological properties.
Uniqueness
The presence of the ethoxyethyl group in 5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid imparts unique chemical and biological properties to the compound. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C10H17N3O3 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-(2-ethoxyethylamino)-1,3-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17N3O3/c1-4-16-6-5-11-9-8(10(14)15)7(2)12-13(9)3/h11H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
BROPNZMHIFAWES-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=C(C(=NN1C)C)C(=O)O |
Origin of Product |
United States |
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